molecular formula C19H23N5 B11237063 N-benzyl-2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]butan-2-amine

N-benzyl-2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]butan-2-amine

Cat. No.: B11237063
M. Wt: 321.4 g/mol
InChI Key: KSYQYLWMNZBIHL-UHFFFAOYSA-N
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Description

BENZYL({2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL})AMINE is a complex organic compound that belongs to the class of tetrazole derivatives This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZYL({2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL})AMINE typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an azide with a nitrile under acidic or basic conditions.

    Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the tetrazole derivative.

    Incorporation of the Butan-2-yl Group: This step involves the alkylation of the tetrazole derivative with a butan-2-yl halide.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to accelerate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the tetrazole ring or the benzyl group is oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the tetrazole ring into a more reduced form, such as an amine.

    Substitution: The benzyl and butan-2-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

BENZYL({2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL})AMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of BENZYL({2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL})AMINE involves its interaction with specific molecular targets. The tetrazole ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The benzyl and butan-2-yl groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

    Benzyl Tetrazole: Similar structure but lacks the butan-2-yl group.

    4-Methylphenyl Tetrazole: Similar structure but lacks the benzyl group.

    Butan-2-yl Tetrazole: Similar structure but lacks the benzyl and 4-methylphenyl groups.

Uniqueness: BENZYL({2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL})AMINE is unique due to the combination of the benzyl, 4-methylphenyl, and butan-2-yl groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C19H23N5

Molecular Weight

321.4 g/mol

IUPAC Name

N-benzyl-2-[1-(4-methylphenyl)tetrazol-5-yl]butan-2-amine

InChI

InChI=1S/C19H23N5/c1-4-19(3,20-14-16-8-6-5-7-9-16)18-21-22-23-24(18)17-12-10-15(2)11-13-17/h5-13,20H,4,14H2,1-3H3

InChI Key

KSYQYLWMNZBIHL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=NN=NN1C2=CC=C(C=C2)C)NCC3=CC=CC=C3

Origin of Product

United States

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